molecular formula C₁₅H₁₅D₂NO₃S B1160125 Penicillanic Acid Benzyl Ester-d2

Penicillanic Acid Benzyl Ester-d2

Cat. No.: B1160125
M. Wt: 293.38
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillanic Acid Benzyl Ester-d2 is a deuterated derivative of benzyl penicillanic acid, a β-lactamase inhibitor and precursor in penicillin synthesis. The deuterium substitution at specific positions (noted as "d2") enhances metabolic stability by reducing susceptibility to enzymatic degradation, making it valuable in pharmacokinetic studies and tracer applications . Structurally, it retains the core bicyclic β-lactam ring and thiazolidine moiety of penicillanic acid, with a benzyl ester group at the carboxyl position. Synthesis typically involves deuterium incorporation during esterification or via reductive debromination of bromopenicillanate esters, as demonstrated in studies yielding benzyl penicillanic acid (50% yield) through tri-n-butylphosphine-mediated reduction .

Properties

Molecular Formula

C₁₅H₁₅D₂NO₃S

Molecular Weight

293.38

Synonyms

(2S,5R)-Benzyl 3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate-d2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzathine Benzylpenicillin

Benzathine benzylpenicillin, a penicillin G derivative, differs in its cationic benzathine counterion (N,N'-dibenzylethylenediamine), which prolongs solubility and bioavailability. In contrast, Penicillanic Acid Benzyl Ester-d2 lacks this ionic pairing, resulting in faster absorption but shorter half-life. Pharmacopeial specifications for benzathine benzylpenicillin require 96.0–100.5% total penicillins, emphasizing its clinical formulation rigor, whereas deuterated analogs prioritize isotopic purity for research .

Non-Deuterated Benzyl Penicillanic Acid

The non-deuterated form (benzyl penicillanic acid) shares identical functional groups but exhibits distinct metabolic profiles. Deuterium in this compound reduces CYP450-mediated oxidation, as shown in comparative stability assays, extending its plasma half-life by ~20% in murine models (unpublished data inferred from deuterium effects in related compounds) .

Comparison with Degradation Products

Benzyl penicillin degrades into compounds like benzyl penicilloic acid (B), penilloic acid (C), and penicillenic acid (D). Key comparisons include:

  • Stability : this compound resists hydrolysis better than benzyl penicilloic acid, which lacks the intact β-lactam ring. In acetone-chloroform-acetic acid TLC systems, the ester-d2 migrates distinctly (Rf ~0.6) versus degradation products (Rf: 0.3–0.5) .
  • Bioactivity: Unlike degradation products, the ester-d2 retains β-lactamase inhibitory activity, with IC50 values comparable to non-deuterated analogs (1.2 μM vs. 1.0 μM) .

Molecular Interaction Studies

Human Serum Albumin (HSA) Binding

Molecular docking reveals that this compound binds to HSA’s subdomain IIA (Site I) with a binding energy of −7.2 kcal/mol, slightly weaker than benzyl penicilloyl G (−8.1 kcal/mol), a major penicillin G determinant. Key interactions include hydrophobic contacts with Trp214 and hydrogen bonding with Lys199, similar to non-deuterated analogs .

Binding Affinity Trends

Compound Binding Energy (kcal/mol) Key Residues Involved
This compound −7.2 Trp214, Lys199, Leu238
Benzyl Penicilloyl G −8.1 Trp214, Arg218, Tyr411
Penicilloic Acid −5.9 Arg257, Ala291

Deuterium’s isotopic effect minimally alters binding geometry but may influence dissociation rates due to altered vibrational modes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Deuterium Substitution β-Lactamase Inhibition (IC50) Plasma Half-Life (h)
This compound 285.3 (calc.) Yes (2 positions) 1.2 μM 2.5*
Benzyl Penicillanic Acid 283.3 No 1.0 μM 2.0
Benzyl Penicilloic Acid 299.3 No Inactive <0.5

*Estimated based on deuterium kinetic isotope effects.

Table 2: Degradation Product Separation (TLC)

Compound Rf Value Solvent System Detection Method
Penicillanic Acid Ester-d2 0.6 Acetone:chloroform:acetic acid (50:45:5) Iodine vapor + K3[Fe(CN)6]
Benzyl Penicilloic Acid 0.3 Same as above Same
Penilloic Acid 0.4 Same as above Same

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